Cas no 845551-44-2 (4-Benzyloxy-3-chlorophenylboronic acid)

4-Benzyloxy-3-chlorophenylboronic acid is a boronic acid derivative commonly used as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds in organic synthesis. The presence of both benzyloxy and chloro substituents on the phenyl ring enhances its reactivity and selectivity in coupling reactions, making it valuable for constructing complex aromatic systems. This compound is particularly useful in pharmaceutical and materials science research, where precise functionalization of aromatic frameworks is required. Its stability under typical reaction conditions and compatibility with various catalysts further contribute to its utility in synthetic chemistry applications. Proper handling and storage under inert conditions are recommended to maintain its integrity.
4-Benzyloxy-3-chlorophenylboronic acid structure
845551-44-2 structure
Product Name:4-Benzyloxy-3-chlorophenylboronic acid
CAS No:845551-44-2
MF:C13H12BClO3
MW:262.496582984924
MDL:MFCD04115642
CID:68917
PubChem ID:24881595
Update Time:2025-10-29

4-Benzyloxy-3-chlorophenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • (4-(Benzyloxy)-3-chlorophenyl)boronic acid
    • 4-Benzyloxy-3-chlorophenylboronic acid
    • 4-Benzyloxy-3-chlorophenylboronic Acid (contains varying amounts of Anhydride)
    • (3-CHLORO-4-BENZYLOXYPHENYL)BORONIC ACID
    • (3-chloro-4-phenylmethoxyphenyl)boronic acid
    • 3-Chloro-4-benzyloxyphenylboronic acid
    • BenzenerutheniuM(II) chloride diMer
    • 4-Benzyloxy-3-chlorobenzeneboronic Acid (contains varying amounts of Anhydride)
    • 4-(benzyloxy)-3-chlorophenylboronic acid
    • Boronic acid, [3-chloro-4-(phenylmethoxy)phenyl]-
    • [4-(benzyloxy)-3-chlorophenyl]boronic acid
    • AYSMMNDQVZAXQY-UHFFFAOYSA-N
    • SBB065900
    • TRA0085456
    • LS10999
    • VB10033
    • OR13166
    • FCH2713073
    • CB-
    • B-[3-Chloro-4-(phenylmethoxy)phenyl]boronic acid (ACI)
    • Boronic acid, [3-chloro-4-(phenylmethoxy)phenyl]- (9CI)
    • J-514502
    • SY032246
    • 4-benzyloxy-3-chlorophenyl boronic acid
    • EN300-7390298
    • 4-BENZYLOXY-3-CHLOROBENZENEBORONIC ACID
    • CS-W014594
    • MFCD04115642
    • AKOS004113798
    • AS-32772
    • SCHEMBL8453
    • BP-12128
    • 845551-44-2
    • AB20316
    • (4-(Benzyloxy)-3-chlorophenyl)boronicacid
    • DTXSID30396089
    • B5064
    • (4-Benzyl-oxy-3-chlorophenyl)boronic acid
    • DB-010654
    • (4-benzyloxy-3-chloro-phenyl)boronic acid
    • (4-benzyloxy-3-chlorophenyl)boronic acid
    • MDL: MFCD04115642
    • Inchi: 1S/C13H12BClO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2
    • InChI Key: AYSMMNDQVZAXQY-UHFFFAOYSA-N
    • SMILES: ClC1C(OCC2C=CC=CC=2)=CC=C(B(O)O)C=1

Computed Properties

  • Exact Mass: 262.05700
  • Monoisotopic Mass: 262.057
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7

Experimental Properties

  • Density: 1.3000
  • Melting Point: 188-193 °C (lit.)
  • Boiling Point: 450.2 oC at 760 mmHg
  • Flash Point: 226.1oC
  • Refractive Index: 1.605
  • PSA: 49.69000
  • LogP: 1.59880

4-Benzyloxy-3-chlorophenylboronic acid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36/37/39
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:Inert atmosphere,Room Temperature
  • Risk Phrases:R36/37/38

4-Benzyloxy-3-chlorophenylboronic acid Customs Data

  • HS CODE:29310095
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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4-Benzyloxy-3-chlorophenylboronic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate
2.1 Reagents: Butyllithium ,  Triisopropyl borate ,  Hydrogen ion
Reference
2,3-Diarylthiophenes as selective EP1 receptor antagonists
Ducharme, Yves; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(4), 1155-1160

Production Method 2

Reaction Conditions
1.1 Reagents: Butyllithium ,  Triisopropyl borate ,  Hydrogen ion
Reference
2,3-Diarylthiophenes as selective EP1 receptor antagonists
Ducharme, Yves; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(4), 1155-1160

4-Benzyloxy-3-chlorophenylboronic acid Raw materials

4-Benzyloxy-3-chlorophenylboronic acid Preparation Products

4-Benzyloxy-3-chlorophenylboronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:845551-44-2)4-Benzyloxy-3-chlorophenylboronic acid
Order Number:A840846
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:51
Price ($):176.0/478.0
Email:sales@amadischem.com

4-Benzyloxy-3-chlorophenylboronic acid Related Literature

Additional information on 4-Benzyloxy-3-chlorophenylboronic acid

Research Briefing on 4-Benzyloxy-3-chlorophenylboronic acid (CAS: 845551-44-2) in Chemical Biology and Pharmaceutical Applications

4-Benzyloxy-3-chlorophenylboronic acid (CAS: 845551-44-2) is a boronic acid derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile applications in organic synthesis, medicinal chemistry, and drug development. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures that are prevalent in many bioactive molecules. Recent studies have explored its utility in the development of novel therapeutics, particularly in targeting enzyme inhibitors and as a building block for proteolysis-targeting chimeras (PROTACs).

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of 4-Benzyloxy-3-chlorophenylboronic acid as a key intermediate in the synthesis of selective kinase inhibitors. The study highlighted its role in enhancing binding affinity to target proteins through boronic acid-mediated interactions, which are crucial for modulating enzymatic activity. The compound's unique structural features, including the benzyloxy and chloro substituents, were found to improve pharmacokinetic properties such as solubility and metabolic stability.

Another notable application of 4-Benzyloxy-3-chlorophenylboronic acid was reported in a recent Nature Communications article, where it was utilized in the development of boron-based covalent inhibitors for serine proteases. The study emphasized the compound's ability to form reversible covalent bonds with active-site residues, offering a promising strategy for designing selective and potent inhibitors with reduced off-target effects. This approach has significant implications for treating diseases such as cancer and inflammatory disorders.

Beyond its role in drug discovery, 4-Benzyloxy-3-chlorophenylboronic acid has also been investigated in materials science. A 2024 study in ACS Applied Materials & Interfaces explored its use as a functional monomer in polymer-based sensors for detecting biologically relevant analytes. The boronic acid moiety's ability to bind diols and other Lewis basic groups was leveraged to create highly sensitive and selective sensor platforms, demonstrating the compound's cross-disciplinary potential.

Despite its promising applications, challenges remain in optimizing the synthetic routes for 4-Benzyloxy-3-chlorophenylboronic acid to improve yield and scalability. Recent advances in flow chemistry and catalytic borylation reactions, as discussed in a 2023 Organic Process Research & Development publication, offer potential solutions to these challenges. These innovations could further enhance the accessibility of this compound for large-scale pharmaceutical and industrial applications.

In conclusion, 4-Benzyloxy-3-chlorophenylboronic acid (CAS: 845551-44-2) represents a versatile and valuable tool in modern chemical biology and pharmaceutical research. Its applications span from drug discovery to materials science, with ongoing studies continuing to uncover new potentials. Future research directions may focus on expanding its utility in targeted protein degradation and precision medicine, solidifying its role as a cornerstone in the development of next-generation therapeutics.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:845551-44-2)4-Benzyloxy-3-chlorophenylboronic acid
A840846
Purity:99%/99%
Quantity:25g/100g
Price ($):176.0/478.0
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